molecular formula C6H12Cl2N2O2 B11892176 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride

1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride

Cat. No.: B11892176
M. Wt: 215.07 g/mol
InChI Key: MMLFSGXWMJKDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 and a molecular weight of 215.08 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an aminoacetyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride typically involves the reaction of pyrrolidin-3-one with an aminoacetylating agent under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.

    Pyrrolidin-2-one: A derivative with similar structural features but different chemical properties.

    Prolinol: Another related compound with distinct biological activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological properties .

Properties

Molecular Formula

C6H12Cl2N2O2

Molecular Weight

215.07 g/mol

IUPAC Name

1-(2-aminoacetyl)pyrrolidin-3-one;dihydrochloride

InChI

InChI=1S/C6H10N2O2.2ClH/c7-3-6(10)8-2-1-5(9)4-8;;/h1-4,7H2;2*1H

InChI Key

MMLFSGXWMJKDHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C(=O)CN.Cl.Cl

Origin of Product

United States

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